molecular formula C18H20FN5O B2390399 4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418714-81-3

4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole

Cat. No.: B2390399
CAS No.: 2418714-81-3
M. Wt: 341.39
InChI Key: TZFOLTODVRZEKP-UHFFFAOYSA-N
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Description

4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole is a complex chemical compound. Given the intricacies of its structure, it finds significant value in various fields like medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis involves the coupling of 4-fluoro-2-(2-methylpyrazol-3-yl)phenol with a suitable aziridine derivative under controlled conditions. Typical reaction conditions include a base such as potassium carbonate and solvents like dimethylformamide. The process demands careful temperature management to prevent undesired side reactions.

Industrial Production Methods: : On an industrial scale, the production employs continuous flow techniques to enhance the yield and purity. Optimization of reaction conditions, including catalyst usage and reaction time, ensures efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : Using reagents like potassium permanganate.

  • Reduction: : Under hydrogenation conditions with palladium on carbon.

  • Substitution: : Halogenation using agents such as N-bromosuccinimide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Reactions typically conducted under reflux conditions with an inert atmosphere.

Major Products: : Depending on the reaction type, the products include oxidized derivatives, reduced forms, or substituted phenoxy compounds.

Scientific Research Applications

Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.

Biology: : Acts as a probe to study enzyme-substrate interactions due to its unique structural properties.

Medicine: : Investigated for its potential as a therapeutic agent in various disorders due to its bioactive nature.

Industry: : Used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The compound exerts its effects through specific interactions with biological targets. It binds to particular enzymes or receptors, modulating their activity. The fluorinated phenoxy group often plays a critical role in enhancing its binding affinity.

Comparison with Similar Compounds

Compared to other similar compounds, like 4-[[2-(4-fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole, it exhibits unique properties:

  • Unique Structure: : The presence of the 2-methylpyrazol group distinguishes it from other fluorophenoxy derivatives.

  • Enhanced Bioactivity: : Due to its specific substituents, it shows enhanced bioactivity in certain applications.

Similar Compounds

  • 4-[[2-(4-Fluorophenoxy)methyl]aziridin-1-yl]methyl-1-methylpyrazole

  • 4-[[2-(2-Methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl-1-methylpyrazole

This compound stands out due to its distinct chemical structure and multifaceted applications in scientific research and industry.

Properties

IUPAC Name

4-[[2-[[4-fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-22-9-13(8-21-22)10-24-11-15(24)12-25-18-4-3-14(19)7-16(18)17-5-6-20-23(17)2/h3-9,15H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFOLTODVRZEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)F)C4=CC=NN4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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